molecular formula C11H14N6O B14895553 n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide

n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide

Cat. No.: B14895553
M. Wt: 246.27 g/mol
InChI Key: UZELFJGMYRFULN-UHFFFAOYSA-N
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Description

n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the triazolo-pyrimidine moiety is known to impart various biological activities, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation can be replaced with conventional heating methods, and the reactions can be carried out in larger reactors to accommodate higher volumes of reactants. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide involves its interaction with specific molecular targets. The triazolo-pyrimidine core is known to bind to various enzymes and receptors, modulating their activity. For example, it can act as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, thereby affecting signaling pathways involved in cell proliferation and survival . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable scaffold for drug design. Additionally, the combination of the triazolo-pyrimidine core with the aminoacetamide group provides opportunities for further functionalization and optimization of biological activity.

Properties

Molecular Formula

C11H14N6O

Molecular Weight

246.27 g/mol

IUPAC Name

N-cyclopropyl-2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]acetamide

InChI

InChI=1S/C11H14N6O/c1-7-4-9(17-11(15-7)13-6-14-17)12-5-10(18)16-8-2-3-8/h4,6,8,12H,2-3,5H2,1H3,(H,16,18)

InChI Key

UZELFJGMYRFULN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC(=O)NC3CC3

Origin of Product

United States

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